molecular formula C11H14N2O B12973888 3-Isopropyl-5-methoxy-1H-indazole

3-Isopropyl-5-methoxy-1H-indazole

Cat. No.: B12973888
M. Wt: 190.24 g/mol
InChI Key: YLCGDXUONZFDOI-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxy-1H-indazole (C₁₁H₁₄N₂O, MW 190.24) is an indazole derivative featuring a bicyclic aromatic structure with two adjacent nitrogen atoms. The compound is substituted at position 3 with an isopropyl group (-CH(CH₃)₂) and at position 5 with a methoxy (-OCH₃) group. Indazoles are widely explored in medicinal chemistry due to their structural similarity to purines and versatility in drug design, particularly as kinase inhibitors or intermediates in bioactive molecule synthesis.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2O/c1-7(2)11-9-6-8(14-3)4-5-10(9)12-13-11/h4-7H,1-3H3,(H,12,13)

InChI Key

YLCGDXUONZFDOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. For instance, the reaction of 3-isopropyl-5-methoxybenzaldehyde with hydrazine hydrate under acidic conditions can yield the desired indazole compound .

Industrial Production Methods: Industrial production of 3-Isopropyl-5-methoxy-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling and proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Position 3 Modifications

  • 3-Isopropyl Group: The isopropyl group introduces significant steric bulk and electron-donating inductive effects.
  • 3-Chloro Group : In 3-Chloro-5-hydroxy-1H-indazole (), the chlorine atom is electron-withdrawing, reducing electron density on the indazole core. This may increase reactivity toward nucleophilic substitution but decrease metabolic stability compared to alkyl groups .

Position 5 Modifications

  • 5-Methoxy Group : The methoxy substituent is less polar than a hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off may enhance blood-brain barrier penetration in CNS-targeted therapies compared to 5-hydroxy analogs .

Physicochemical Properties

Compound Name Substituents Molecular Weight Key Properties
3-Isopropyl-5-methoxy-1H-indazole 3-Isopropyl, 5-Methoxy 190.24 High lipophilicity (logP ~3.2 inferred)
3-Chloro-5-hydroxy-1H-indazole 3-Chloro, 5-Hydroxy 168.58 Moderate solubility (due to -OH)
5-Methoxy-1H-indole derivatives Varied substituents ~300 Melting points 150–200°C (e.g., )

Notes:

  • The methoxy group in 3-Isopropyl-5-methoxy-1H-indazole likely lowers melting points compared to halogenated analogs (e.g., >200°C for bromo/chloro-indoles in ) due to reduced crystallinity .
  • Lipophilicity (logP) is estimated using fragment-based methods, with isopropyl and methoxy groups contributing +0.7 and +0.1, respectively.

Data Table: Comparative Analysis of Indazole Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Applications References
3-Isopropyl-5-methoxy-1H-indazole C₁₁H₁₄N₂O 3-Isopropyl, 5-OMe 190.24 Research (kinase targets) Inferred
3-Chloro-5-hydroxy-1H-indazole C₇H₅ClN₂O 3-Cl, 5-OH 168.58 Pharmaceutical intermediate [4]
3-(1-(4-Methoxybenzyl)-imidazol-5-yl)-1H-indole C₁₉H₁₇N₃O Imidazole-linked 303.36 Preclinical research [1]

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